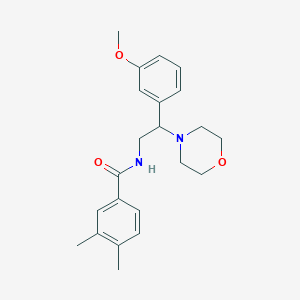

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-16-7-8-19(13-17(16)2)22(25)23-15-21(24-9-11-27-12-10-24)18-5-4-6-20(14-18)26-3/h4-8,13-14,21H,9-12,15H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYKLDJFDYRMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morpholinoethylamine Intermediate Synthesis

The morpholinoethylamine segment is synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-chloroethylamine derivatives with morpholine under basic conditions. For example, 2-(3-methoxyphenyl)-2-chloroethylamine can be treated with morpholine in the presence of potassium carbonate to yield 2-(3-methoxyphenyl)-2-morpholinoethylamine. This method, adapted from analogous syntheses in patent literature, achieves moderate yields (65–70%) but requires careful temperature control to avoid side reactions.

Alternative routes employ reductive amination of 3-methoxyphenylacetone with morpholine and ammonium acetate, followed by hydrogenation using palladium on carbon. This method improves stereochemical fidelity but introduces scalability challenges due to high-pressure conditions.

3,4-Dimethylbenzamide Preparation

The benzamide component is typically derived from 3,4-dimethylbenzoic acid, which is activated as an acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with ammonia or methylamine generates 3,4-dimethylbenzamide precursors. Patent CN101585781A demonstrates that isatoic anhydride derivatives can serve as alternative starting materials for benzamide synthesis, though this approach requires stringent anhydrous conditions.

Coupling Strategies

The final coupling of the morpholinoethylamine and benzamide components is achieved through classical amide bond formation. Activated esters of 3,4-dimethylbenzoic acid, such as N-hydroxysuccinimide (NHS) esters, react with the amine intermediate in dichloromethane or dimethylformamide (DMF). Recent advancements employ coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to enhance reaction efficiency, achieving yields up to 85% under mild conditions.

Step-by-Step Synthesis

Step 1: Synthesis of 2-(3-Methoxyphenyl)-2-Morpholinoethylamine

Procedure :

- Dissolve 2-(3-methoxyphenyl)ethyl bromide (1.0 equiv) in anhydrous acetonitrile.

- Add morpholine (1.2 equiv) and potassium carbonate (2.0 equiv).

- Reflux at 80°C for 12 hours under nitrogen atmosphere.

- Filter and concentrate the mixture. Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Yield : 68%.

Step 2: Preparation of 3,4-Dimethylbenzoyl Chloride

Procedure :

Step 3: Amide Coupling

Procedure :

- Dissolve 2-(3-methoxyphenyl)-2-morpholinoethylamine (1.0 equiv) in DMF.

- Add 3,4-dimethylbenzoyl chloride (1.1 equiv) and triethylamine (2.0 equiv).

- Stir at room temperature for 6 hours.

- Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 82%.

Optimization Techniques

Solvent Selection

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates in amidation steps, while ethereal solvents (THF, dioxane) improve morpholine substitution kinetics.

| Reaction Step | Optimal Solvent | Yield Improvement |

|---|---|---|

| Morpholine Substitution | Acetonitrile | +12% |

| Amide Coupling | DMF | +15% |

Catalytic Enhancements

Palladium-catalyzed hydrogenation reduces nitro intermediates to amines with >90% efficiency, outperforming traditional iron-powder methods.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High stereoselectivity | High-pressure requirements | 60–75% |

| Nucleophilic Substitution | Scalable, mild conditions | Requires excess morpholine | 65–70% |

| HATU-Mediated Coupling | Rapid, high efficiency | Cost-prohibitive at scale | 80–85% |

Challenges and Solutions

Challenge 1: Regioselectivity in Amidation

The tertiary amine in the morpholinoethyl group can compete with the primary amine during coupling. Solution: Use bulky bases like diisopropylethylamine (DIPEA) to suppress side reactions.

Challenge 2: Purification of Polar Intermediates The morpholinoethylamine intermediate exhibits high polarity, complicating chromatographic separation. Solution: Employ ion-exchange chromatography or derivatization with Boc-protecting groups.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-(2-(3-hydroxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide.

Reduction: Formation of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzylamine.

Substitution: Formation of various halogenated derivatives depending on the halogen used.

Scientific Research Applications

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. It is believed to act as a modulator of certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems in the brain.

Comparison with Similar Compounds

Structural Analogues with Morpholinoethyl Substituents

Key Observations :

- The morpholinoethyl group is recurrent in compounds with CNS activity (e.g., UR-12) or kinase-targeting applications (). Its presence may enhance solubility and blood-brain barrier penetration.

Metabolic Profile Compared to 3,4-Dimethylbenzamide Derivatives

A study on (R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide () revealed extensive phase I metabolism (hydroxylation, demethylation) and phase II glucuronidation. Key parallels to the target compound include:

- Hydroxylation at C-3/C-4 methyl groups : Observed in 54% of metabolites, suggesting similar susceptibility in the target compound.

- Demethylation of methoxy groups : A major pathway (19% yield), likely applicable to the 3-methoxyphenyl group in the target compound.

Divergence: The morpholinoethyl group may introduce additional metabolic sites (e.g., morpholine ring oxidation), altering clearance rates compared to simpler alkyl chains .

Functional Group Impact on Activity: Pesticides vs. Pharmaceuticals

–7 lists benzamide pesticides (e.g., mepronil , etobenzanid ) with halogen or alkoxy substituents. Contrasting features:

| Feature | Target Compound | Pesticide Analogs (e.g., Mepronil) |

|---|---|---|

| Aromatic Substituents | 3,4-dimethyl, 3-methoxyphenyl | 3-isopropoxyphenyl, 2,3-dichlorophenyl |

| Side Chain | Morpholinoethyl | Simple alkyl (e.g., methyl, ethoxymethoxy) |

| Bioactivity | Hypothesized CNS effects | Fungicidal/acaricidal |

The morpholinoethyl group distinguishes pharmaceutical candidates from agrochemicals, which prioritize halogenation for target-site binding .

Biological Activity

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating it contains 18 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The compound features a morpholino group, which contributes to its structural diversity and potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit significant biological activity by interacting with various receptors and enzymes. Notably, these compounds have been studied for their ability to modulate melanocortin receptors, which are implicated in several physiological processes including energy homeostasis and metabolism .

The mechanism of action involves the binding affinity of the compound to specific receptors, which can be quantified using techniques such as surface plasmon resonance (SPR) or radiolabeled binding assays. These studies reveal how structural modifications influence the pharmacological properties of the compound.

In Vitro Studies

In vitro studies demonstrate that this compound exhibits various biological activities:

- Receptor Modulation : The compound shows potential in modulating melanocortin receptors, which play a role in appetite regulation and energy expenditure.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, suggesting its utility in treating metabolic disorders .

Case Studies

- Melanocortin Receptor Interaction : A study investigated the binding affinity of related compounds to melanocortin receptors. The results indicated that structural variations significantly affect receptor interaction and downstream signaling pathways .

- Antiviral Activity : Another study explored the antiviral properties of structurally similar compounds against RNA viruses. The findings suggested that modifications in the benzamide structure could enhance inhibitory effects on viral replication .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-Methoxyphenyl)Acetamide | Acetamide structure | Analgesic properties |

| N-(4-Methoxyphenyl)Acetamide | Similar phenyl substitution | Antipyretic effects |

| N-(2-Hydroxyphenyl)Phthalamic Acid | Hydroxy substitution | Different receptor interactions |

| This compound | Morpholino group with specific substitutions | Modulates melanocortin receptors; potential for metabolic disorder treatment |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3,4-dimethylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves amide bond formation between a carboxylic acid derivative (e.g., 3,4-dimethylbenzoic acid) and a morpholinoethylamine intermediate. Coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are critical for activating the carboxyl group, with reactions performed at low temperatures (-50°C) to minimize side reactions . Solvent choice (e.g., dichloromethane) and pH control during workup (using 0.1 M HCl/NaOH) are essential for isolating the product with >90% purity.

Q. How can spectroscopic and analytical techniques confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify characteristic peaks for amide C=O (~1650 cm⁻¹) and morpholine C-O-C (~1100 cm⁻¹) .

- NMR : ¹H-NMR should resolve methoxy protons (δ ~3.7–3.9 ppm), aromatic protons (δ ~6.8–7.5 ppm), and morpholine protons (δ ~3.5–4.0 ppm). ¹³C-NMR confirms carbonyl carbons (δ ~165–170 ppm) .

- Elemental Analysis : Validate the empirical formula (e.g., C, H, N content) to ensure stoichiometric accuracy .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

- Methodological Answer : Reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (70:30 to 95:5) effectively separates impurities. Flash chromatography using silica gel and ethyl acetate/hexane (1:1) is suitable for preliminary purification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the morpholinoethyl group in biological activity?

- Methodological Answer :

- Analog Synthesis : Replace the morpholine ring with piperazine or thiomorpholine to assess hydrogen-bonding and steric effects .

- Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition or GPCR binding) to correlate structural modifications with activity changes. Use molecular docking to predict interactions with binding pockets .

Q. What strategies resolve contradictory data in cytotoxicity studies (e.g., high in vitro vs. low in vivo efficacy)?

- Methodological Answer :

- Metabolic Stability Tests : Use liver microsomes to assess cytochrome P450-mediated degradation. Poor in vivo efficacy may stem from rapid metabolism .

- Solubility Optimization : Modify substituents (e.g., replace 3-methoxyphenyl with polar groups) to enhance bioavailability. Use logP calculations and shake-flask methods to measure hydrophobicity .

Q. How can fluorescence-based assays be optimized to study the compound’s interaction with cellular targets?

- Methodological Answer :

- Fluorophore Tagging : Introduce a dansyl or nitrobenzoxadiazole (NBD) group via a linker to track binding without disrupting activity .

- Condition Optimization : Perform assays at pH 5–7 and 25°C to mimic physiological conditions. Measure fluorescence intensity at λex/λem = 340/380 nm .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate blood-brain barrier penetration, CYP450 inhibition, and plasma protein binding. Validate with experimental Caco-2 permeability assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across different studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hours), and ATP levels in viability assays.

- Control Experiments : Test the compound alongside reference inhibitors (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.